molecular formula C12H10BrClN2 B8774952 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine CAS No. 866546-12-5

6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine

Cat. No.: B8774952
CAS No.: 866546-12-5
M. Wt: 297.58 g/mol
InChI Key: DYLMDYMZICAJTK-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine is a chemical compound with the molecular formula C12H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorophenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine typically involves the bromination of 2-pyridinamine followed by the introduction of the chlorophenylmethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 6th position. The subsequent step involves the reaction of the brominated intermediate with 4-chlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyridinamine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine, 6-bromo-N-(1,1-dimethylethyl)-3-methyl-
  • 2-Pyridinamine, 6-bromo-4-methyl-5-(trifluoromethyl)-
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine is unique due to the presence of both bromine and chlorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique synthetic applications .

Properties

CAS No.

866546-12-5

Molecular Formula

C12H10BrClN2

Molecular Weight

297.58 g/mol

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10BrClN2/c13-11-2-1-3-12(16-11)15-8-9-4-6-10(14)7-5-9/h1-7H,8H2,(H,15,16)

InChI Key

DYLMDYMZICAJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A microwave vial was charged with 4-chloro benzylamine (700 mg; 5 mmol; 5 equivalents) and 2,6-dibromo pyridine (238 mg, 1 mmol). The reaction mixture was stirred in the microwave at 150° C. for three times ten minutes (200 W maximum). The reaction mixture was diluted with diethyl ether (50 ml), washed with 10% aqueous citric acid, saturated aqueous sodium bicarbonate and brine. The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo to afford an oil as the title compound (300 mg, 100% yield). LC/MS: 299 [M+H]
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A microwave vial was charged with 4-chloro benzylamine (700 mg; 5 mmol; 5 equivalents) and 2,6-dibromo pyridine (238 mg, 1 mmol). The reaction mixture was stirred in the microwave at 150° C. for three times ten minutes (200W maximum). The reaction mixture was diluted with diethyl ether (50 ml), washed with 10% aqueous citric acid, saturated aqueous sodium bicarbonate and brine. The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo to afford an oil as the title compound (300 mg, 100% yield). LC/MS: 299 [M+H]
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

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